ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C19H20ClNO7S2 and a formula weight of 473.95 . It is also known by other names such as ethyl 4-(4-chlorobenzenesulfonyl)-6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H20ClNO7S2. It contains a benzoxazine core, which is a type of heterocyclic compound containing a benzene ring fused to an oxazine ring. This core is substituted with various functional groups including a chlorophenylsulfonyl group, an ethylsulfonyl group, and an ethyl ester group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 651.5±65.0 °C and a predicted density of 1.436±0.06 g/cm3 . Its pKa is predicted to be -6.18±0.40 .Scientific Research Applications
Chemical Synthesis
- Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its derivatives have been synthesized through various chemical reactions. Štefanić et al. (2001) reported the synthesis of related compounds by reacting ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane, confirming the structure through X-ray and NMR analysis (Štefanić et al., 2001). Mayer et al. (2001) discussed the synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, highlighting the challenges and product yields (Mayer et al., 2001).
Thermal Properties and Structural Analysis
- Ding Wen-sheng (2009) synthesized new diamin type oxazine monomers with different chemical structures and investigated their thermal behaviors using Differential Scanning Calorimetry (DSC), finding that the cured products of some compounds had high glass transition temperatures (Wen-sheng, 2009).
Medicinal Chemistry and Biological Activities
- The compound and its derivatives have been explored in medicinal chemistry. Karaman et al. (2016) synthesized novel series of sulfonyl hydrazone containing piperidine derivatives, characterizing their physical and chemical properties, and evaluated their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).
- Gad-Elkareem and El-Adasy (2010) synthesized new ethyl thionicotinates, thieno[2,3-b]pyridines, pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines containing sulfonamide moieties and evaluated their antibacterial activity, highlighting the significance of these compounds in antibacterial research (Gad-Elkareem & El-Adasy, 2010).
Membrane and Material Sciences
- Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer for potential use in proton exchange membrane in direct methanol fuel cells, demonstrating its high proton conductivity and low methanol permeability (Yao et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonyl-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO7S2/c1-3-27-19(22)18-12-21(30(25,26)14-7-5-13(20)6-8-14)16-11-15(29(23,24)4-2)9-10-17(16)28-18/h5-11,18H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSLWRCDMVILOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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